H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH (CLSPRKHC) is a synthetic, conformationally restricted octapeptide that functions as a highly specific antagonist of LINGO-1 (Sp35). By incorporating terminal cysteine residues, the peptide forms a stable disulfide bridge that mimics the native "RKH loop" (Arginine-Lysine-Histidine) found in the immunoglobulin (Ig) domain of LINGO-1. This structural constraint enables the peptide to competitively bind the Nogo-66 receptor 1 (NgR1), effectively disrupting the formation of the LINGO-1/NgR1/p75 ternary complex that normally inhibits axonal growth and myelination. For procurement and material selection, this peptide offers a highly reproducible, low-molecular-weight (943.2 g/mol) alternative to complex recombinant proteins, providing a scalable and stable reagent for central nervous system (CNS) remyelination and neuroregeneration research [1].
Substituting H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH with linear peptide analogs (such as unconstrained LSPRKH) or generic neurotrophic factors compromises experimental integrity and therapeutic modeling. Linear peptides lack the structural rigidity required to maintain the bioactive loop conformation, resulting in poor NgR1 binding affinity and rapid proteolytic degradation in physiological assays. Furthermore, substituting the core basic residues (e.g., using a mutated CLSPEKVC sequence) completely abolishes the peptide's ability to promote Myelin Basic Protein (MBP) expression, as the RKH motif is strictly required for receptor engagement. For industrial and academic buyers, procuring the exact sequence with intact terminal cysteines for disulfide cyclization is non-negotiable for achieving reproducible LINGO-1 antagonism without the high costs, batch-to-batch variability, and poor tissue penetrance associated with large recombinant anti-LINGO-1 monoclonal antibodies or LINGO-1-Fc fusion proteins [1].
In dorsal root ganglion (DRG) and oligodendrocyte co-culture assays, the cyclic CLSPRKHC peptide acts as a potent LINGO-1 antagonist, significantly upregulating Myelin Basic Protein (MBP) expression compared to mutated controls. The disulfide-cyclized structure ensures the RKH motif is presented in the correct spatial orientation to block NgR1. When the RKH sequence is mutated (e.g., to CLSPEKVC), MBP expression fails to increase above baseline levels. This demonstrates that procuring the exact cyclized CLSPRKHC sequence is critical for functional assays measuring myelin sheath formation [1].
| Evidence Dimension | MBP (Myelin Basic Protein) Expression Induction |
| Target Compound Data | CLSPRKHC (Cyclic Sp35 antagonist): Robust increase in MBP expression. |
| Comparator Or Baseline | CLSPEKVC (Mutated cyclic control): No increase in MBP expression. |
| Quantified Difference | Complete loss of remyelination activity upon sequence deviation. |
| Conditions | DRG neuron and oligodendrocyte co-culture (4 weeks), assessed via Western blot. |
Buyers must select the exact CLSPRKHC sequence to ensure functional LINGO-1 antagonism, as even minor sequence deviations in the binding loop abolish remyelination activity.
While anti-LINGO-1 monoclonal antibodies (mAbs) and LINGO-1-Fc fusion proteins are frequently used to block the NgR1 complex, their large size limits tissue penetrance and increases manufacturing complexity. H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH offers a low-molecular-weight alternative that is readily synthesized via standard Solid-Phase Peptide Synthesis (SPPS). This allows for high-purity batch-to-batch reproducibility, lower procurement costs, and easier formulation in targeted drug delivery systems compared to complex, glycosylated recombinant proteins [1].
| Evidence Dimension | Molecular Weight and Synthetic Reproducibility |
| Target Compound Data | CLSPRKHC: 943.2 Da, synthesized via SPPS with high purity. |
| Comparator Or Baseline | Anti-LINGO-1 mAbs / LINGO-1-Fc: ~150,000 Da, requires complex mammalian cell culture. |
| Quantified Difference | >150-fold reduction in molecular weight; eliminates biological batch variability. |
| Conditions | Standard laboratory procurement and formulation for in vivo or in vitro CNS models. |
Procuring a synthetic octapeptide instead of a recombinant biologic drastically reduces costs and batch variability while improving potential tissue penetrance in neuroregeneration models.
The inclusion of terminal cysteine residues in H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH allows for the formation of an intramolecular disulfide bond, which is a critical differentiator from the linear LSPRKH core sequence. This cyclization restricts the peptide's conformational flexibility, locking the active RKH motif into a beta-turn-like structure that optimally mimics the native LINGO-1 Ig domain. This structural constraint not only enhances binding affinity to NgR1 but also provides superior resistance to proteolytic degradation in cell culture media compared to its linear counterpart [1].
| Evidence Dimension | Conformational stability and receptor binding presentation |
| Target Compound Data | Cyclic CLSPRKHC: Constrained RKH loop via Cys-Cys disulfide bridge. |
| Comparator Or Baseline | Linear LSPRKH: High conformational flexibility, susceptible to rapid degradation. |
| Quantified Difference | Cyclization locks the bioactive conformation, essential for mimicking the native LINGO-1 domain. |
| Conditions | Physiological buffers and cell culture media used in neurobiology assays. |
Buyers must ensure the peptide is procured in its oxidatively cyclized form (or cyclizable form) to maintain the structural integrity required for effective receptor antagonism.
Where this compound is the right choice for high-throughput screening of remyelinating agents, serving as a reliable positive control or baseline antagonist to promote Myelin Basic Protein (MBP) expression in DRG co-cultures without the high cost and batch variability of recombinant LINGO-1-Fc proteins [1].
Where researchers require a highly penetrant, low-molecular-weight LINGO-1 antagonist to disrupt the myelin-associated inhibitory complex (NgR1/p75/LINGO-1) in vivo, avoiding the delivery and tissue-penetration challenges associated with large monoclonal antibodies [1].
Where pharmaceutical developers need a stable, easily functionalizable cyclic peptide to conjugate with nanoparticles or blood-brain barrier (BBB) penetrating vectors for multiple sclerosis (MS) therapeutic research, leveraging its constrained RKH loop for specific NgR1 targeting [1].